3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
This compound belongs to the chromene family, characterized by a benzopyran core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a morpholine-4-carboxylate ester at position 6. Its molecular formula is C₂₁H₁₉NO₇ (molecular weight: 397.383 g/mol) . The morpholine carboxylate moiety enhances solubility and bioavailability, while the 4-methoxyphenyl group contributes to electronic and steric properties critical for biological interactions.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-14-20(15-3-5-16(26-2)6-4-15)21(24)18-8-7-17(13-19(18)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJXHCTYLNASNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Pechmann Condensation
The 4H-chromen-4-one core is synthesized via the Pechmann condensation, a widely used method for coumarin derivatives.
Procedure :
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Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.
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Catalyst : Concentrated sulfuric acid (H₂SO₄) or Lewis acids like FeCl₃.
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Conditions :
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Temperature: 80–100°C
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Time: 4–6 hours
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Solvent: Ethanol or acetic acid.
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Mechanism :
The acid catalyst facilitates transesterification and cyclodehydration, forming the chromenone core.
Yield : 70–85% under optimized conditions.
Introduction of the 4-Methoxyphenyl Group
The 3-position is functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Friedel-Crafts Alkylation :
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Reactants : Chromenone core + 4-methoxybenzyl chloride.
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Catalyst : AlCl₃ or FeCl₃.
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Conditions :
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Temperature: 0–5°C (slow warming to room temperature).
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Solvent: Dichloromethane (DCM).
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Yield : 60–75%.
Suzuki-Miyaura Coupling :
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Reactants : 3-Bromo-chromenone + 4-methoxyphenylboronic acid.
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Catalyst : Pd(PPh₃)₄.
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Base : K₂CO₃.
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Solvent : Dioxane/water (4:1).
Yield : 80–90% with reduced side products.
Methyl Group Incorporation at Position 2
The methyl group is introduced via nucleophilic substitution or directed ortho-metalation.
Nucleophilic Substitution :
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Reactants : 2-Hydroxy intermediate + methyl iodide (CH₃I).
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Base : K₂CO₃.
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Solvent : Acetone.
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Conditions : Reflux for 12 hours.
Yield : 65–70%.
Esterification with Morpholine-4-Carboxylate
The hydroxyl group at position 7 is esterified using morpholine-4-carbonyl chloride.
Procedure :
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Reactants : 7-Hydroxy intermediate + morpholine-4-carbonyl chloride.
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Base : Triethylamine (TEA).
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Solvent : Tetrahydrofuran (THF).
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Conditions : 0°C to room temperature, 24 hours.
Yield : 85–90%.
Reaction Optimization Data
Table 1: Comparative Analysis of Methylation Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | Acetone | 12 | 68 | 95 |
| Directed Metalation | n-BuLi | THF | 6 | 78 | 98 |
Table 2: Esterification Conditions Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | TEA | 0 → RT | 88 |
| DCM | Pyridine | 0 → RT | 72 |
| DMF | NaH | 25 | 65 |
Industrial-Scale Production Considerations
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Cost Efficiency : Use FeCl₃ over Pd catalysts for Friedel-Crafts reactions.
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Waste Management : THF and DCM are recycled via distillation.
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Quality Control :
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HPLC Purity : >99% for pharmaceutical applications.
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Spectroscopic Validation : IR (C=O stretch at 1720 cm⁻¹), ¹H NMR (δ 3.75 ppm for morpholine protons).
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Challenges and Solutions
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Low Yield in Pechmann Condensation : Optimize acid concentration (85% H₂SO₄) and use microwave-assisted synthesis (yield increases to 90% in 1 hour).
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Isomer Formation : Employ column chromatography (silica gel, hexane/ethyl acetate) for purification.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-4-one core can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group and morpholinecarboxylate ester enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromene Core
Key analogs differ in substituent positions and functional groups, influencing physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Position: Para-substituents (e.g., 4-MeO or 4-Cl in the target and ) enhance electronic conjugation and binding affinity compared to ortho- or meta-substituents (e.g., ).
Functional Group Impact: Morpholine carboxylate (target, ) improves solubility versus non-polar groups (e.g., hexyl or trifluoromethyl in ).
Biological Activity Trends :
Structure-Activity Relationship (SAR) Insights
- Anti-inflammatory and Antioxidant Potential: Chalcone derivatives with hydroxyl/methoxy groups (e.g., ) demonstrate antioxidant activity via radical scavenging. While the target compound lacks direct data, its morpholine ester may modulate similar pathways .
- FPR1 Antagonism : Compounds like 35c (N-[6-Hexyl-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide) in show that para-substituted phenyl groups enhance FPR1 binding. The target’s morpholine group could further optimize receptor interaction .
Molecular Modeling and Docking Studies
- 3D Structural Analysis : Computational studies (e.g., ) reveal that substituents at position 3 (aryl groups) and position 7 (morpholine) form hydrogen bonds and hydrophobic interactions with FPR1. The target’s methyl group at C2 may reduce steric clashes compared to bulkier substituents (e.g., hexyl in ).
Biological Activity
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of chromen-4-one derivatives, which have garnered attention for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C22H21NO6
Molecular Weight: 395.40524 g/mol
CAS Number: 724740-87-8
The structure of the compound features a chromenone core substituted with a 4-methoxyphenyl group at the 3-position, a methyl group at the 2-position, and a morpholinecarboxylate moiety. The unique arrangement contributes to its biological activity.
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group in this compound enhances its electron-donating ability, potentially increasing its free radical scavenging capacity.
2. Anti-inflammatory Properties
Studies have shown that compounds similar to 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can inhibit inflammatory pathways. This activity is often assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
3. Anticancer Potential
The anticancer properties of chromenone derivatives have been extensively studied. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Experimental Data
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Antioxidant Evaluation:
- A study measured the DPPH radical scavenging activity of several chromenone derivatives, including morpholine derivatives, indicating a strong correlation between antioxidant activity and structural features such as methoxy substitution.
Compound IC50 (µM) 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate 15.6 Standard (Ascorbic Acid) 12.0 -
Anti-inflammatory Activity:
- Inhibition assays against COX enzymes showed that compounds with similar structures effectively reduced prostaglandin E2 production in RAW 264.7 macrophages.
Compound COX Inhibition (%) 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate 72 Aspirin (Control) 85 -
Cytotoxicity Assays:
- The cytotoxic effects on MCF-7 cells were evaluated using MTT assays, revealing significant dose-dependent effects.
Concentration (µM) Cell Viability (%) 10 80 25 55 50 30
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- Enzyme Inhibition: By inhibiting key enzymes involved in inflammatory processes (e.g., COX and LOX), the compound reduces inflammation.
- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
